N-Boc-2-Maleimidoethylamine

Vue d'ensemble

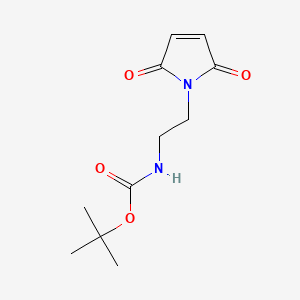

Description

N-Boc-2-Maleimidoethylamine (CAS: 134272-63-2) is a bifunctional compound featuring a tert-butoxycarbonyl (Boc)-protected amine and a maleimide group. The Boc group acts as a temporary protective moiety for amines during synthetic processes, while the maleimide enables selective thiol conjugation, a critical reaction in bioconjugation and drug development. This compound is widely utilized in PROTAC (Proteolysis-Targeting Chimera) linker synthesis, where it facilitates the covalent attachment of targeting ligands to E3 ubiquitin ligase binders . Its structure includes an ethyl spacer between the maleimide and Boc-protected amine, enhancing solubility and reaction efficiency in aqueous environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-2-Maleimidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-maleimidoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often produced in cleanroom environments to meet stringent quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-2-Maleimidoethylamine undergoes various chemical reactions, including:

Substitution Reactions: The maleimide group can react with nucleophiles such as thiols to form covalent bonds.

Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiols and bases such as triethylamine.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are maleimide-thiol adducts, which are useful in bioconjugation and polymer chemistry.

Deprotection Reactions: The major product is 2-maleimidoethylamine, which can be further utilized in various synthetic applications.

Applications De Recherche Scientifique

Bioconjugation Techniques

N-Boc-2-Maleimidoethylamine is extensively used in bioconjugation to link biomolecules such as proteins, peptides, and nucleic acids. The maleimide group selectively reacts with thiol groups on cysteine residues, forming stable thioether bonds. This specificity is crucial for maintaining the functionality of proteins during labeling.

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound facilitates the conjugation of cytotoxic agents to monoclonal antibodies. For instance, studies have shown that ADCs targeting HER2 can be effectively created using this compound, enhancing tumor uptake while minimizing systemic toxicity.

| Parameter | [131I]MEGMIB-5F7GGC | Iso-[125I]SGMIB-5F7 |

|---|---|---|

| Immunoreactivity (%) | 81.3 | - |

| Kd (nM) | 0.94 ± 0.27 | - |

| Intracellular Retention (%) | 50.30 ± 3.36 (1 h) | 55.95 ± 3.27 (1 h) |

| Tumor Uptake (% ID/g) | 8.35 ± 2.66 (1 h) | 8.43 ± 2.84 (1 h) |

This table illustrates the comparative analysis of two different conjugates using this compound, highlighting its effectiveness in enhancing drug delivery systems.

Fluorescent Probes

The compound is utilized in synthesizing dual-color fluorescent probes for imaging applications. Its ability to form stable linkages with thiols allows researchers to create sensitive assays for detecting specific biomolecules in biological samples.

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound serves as a linker in PROTAC development, which aims to selectively degrade target proteins within cells. This application is pivotal in targeted protein degradation strategies that hold promise for therapeutic interventions.

Polymer Chemistry

In polymer chemistry, this compound is employed to create polymer-albumin conjugates designed for enhanced delivery of macromolecular drugs, particularly platinum-based chemotherapeutics into cancer cells.

Mécanisme D'action

The mechanism of action of N-Boc-2-Maleimidoethylamine involves the reactivity of its maleimide group and Boc-protected amine group. The maleimide group can form covalent bonds with thiol groups in biomolecules, enabling bioconjugation. The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can participate in further chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Boc-2-Azidoethylamine (CAS: 117861-38-8)

- Molecular Formula : C₇H₁₄N₄O₂ .

- Functional Groups : Boc-protected amine and azide (-N₃).

- Applications : The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reactivity is exploited in labeling, polymer synthesis, and bioconjugation workflows. Unlike the maleimide derivative, this compound is less suited for thiol-based conjugation but excels in modular assembly of complex molecules .

- Storage : Requires storage at 2–8°C to maintain stability .

N-Boc-2-Methylamino-Ethylamine Hydrochloride (CAS: 202207-79-2)

- Functional Groups: Boc-protected methylamino group and hydrochloride salt.

- Applications: The methylamino group and hydrochloride salt enhance reactivity in amine-coupling reactions, such as peptide synthesis or urea/thiourea formation. Unlike N-Boc-2-Maleimidoethylamine, it lacks a maleimide or azide, limiting its utility in thiol or click chemistry applications .

Fmoc-Dab(Boc)-OH (CAS: 125238-99-5)

- Molecular Formula : C₂₄H₂₈N₂O₆ .

- Functional Groups: Fluorenylmethyloxycarbonyl (Fmoc) and Boc-protected diamino butyric acid.

- Applications: Primarily used in solid-phase peptide synthesis (SPPS). The diamino structure allows for branching in peptide chains, distinguishing it from the linear ethyl spacer in this compound. Toxicity data for this compound remain understudied .

Comparative Data Table

Activité Biologique

N-Boc-2-Maleimidoethylamine, commonly referred to as Mal-NH-Boc, is a compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and case studies that highlight its relevance in drug development and therapeutic applications.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₁H₁₆N₂O₄

- Molecular Weight : 240.26 g/mol

- CAS Number : 134272-63-2

- Melting Point : 110-115 °C

The compound is synthesized through a series of reactions involving maleimide derivatives and amines, often utilizing tert-butoxycarbonyl (Boc) protection to facilitate further chemical modifications. The Boc group serves as a protective group that can be removed under mild acidic conditions, allowing for the subsequent functionalization of the amine group.

This compound acts primarily as a cross-linker in bioconjugation processes. Its maleimide moiety can react selectively with thiol groups in proteins or peptides, forming stable thioether bonds. This property is particularly useful in the development of antibody-drug conjugates (ADCs), where precise targeting of cancer cells is achieved by linking cytotoxic drugs to antibodies via linkers like this compound.

Antibody-Drug Conjugates (ADCs)

The role of this compound in ADCs has been extensively studied. The compound facilitates the conjugation of cytotoxic agents to monoclonal antibodies, enhancing the therapeutic index by delivering drugs directly to tumor cells while minimizing systemic toxicity.

Case Study: HER2-Targeting ADCs

In a study involving the site-specific radioiodination of anti-HER2 antibodies, this compound was used to create stable conjugates that demonstrated high internalization rates in HER2-expressing ovarian carcinoma cells. The resulting conjugates showed significant tumor uptake and retention, indicating the efficacy of using maleimide-based linkers for targeted therapy .

| Parameter | [131I]MEGMIB-5F7GGC | Iso-[125I]SGMIB-5F7 |

|---|---|---|

| Immunoreactivity (%) | 81.3 | - |

| Kd (nM) | 0.94 ± 0.27 | - |

| Intracellular Retention (%) | 50.30 ± 3.36 (1 h) | 55.95 ± 3.27 (1 h) |

| Tumor Uptake (% ID/g) | 8.35 ± 2.66 (1 h) | 8.43 ± 2.84 (1 h) |

This table illustrates the comparative analysis of two different conjugates using this compound, highlighting its effectiveness in enhancing drug delivery systems.

Applications in Research

This compound has also been utilized in various research applications beyond ADCs:

- Fluorescent Probes : The compound has been employed in the synthesis of dual-color fluorescent dendrimers for imaging applications, showcasing its versatility in diagnostic tools .

- PROTAC Development : As an alkyl/ether-based linker, it plays a crucial role in developing proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins within cells .

- Cross-Linking Studies : The compound's ability to form stable linkages with thiols has made it valuable in studying protein-protein interactions, aiding in understanding complex biological pathways.

Q & A

Basic Questions

Q. What are the optimal synthetic strategies for preparing N-Boc-2-Maleimidoethylamine with high purity and yield?

- Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the primary amine of 2-maleimidoethylamine. A stepwise approach includes:

Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) at 0–25°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected intermediate.

Characterization using -NMR (confirming Boc group integration at δ 1.4 ppm) and LC-MS (to verify molecular ion peaks).

Ensure anhydrous conditions during synthesis to prevent Boc-group cleavage. Storage at 0–6°C in airtight containers minimizes degradation .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : The compound is sensitive to moisture and elevated temperatures. Store aliquots in desiccated, amber vials at 0–6°C for short-term use. For long-term storage, lyophilize the compound under vacuum and keep at -20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the maleimide or Boc groups. Avoid buffers containing primary amines (e.g., Tris) during experimental workflows to prevent unintended thiol-maleimide side reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : - and -NMR to verify maleimide protons (δ 6.7–6.8 ppm) and Boc carbonyl (δ 155–160 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm the molecular ion ([M+H]⁺ expected at ~257.3 g/mol).

- HPLC : Use a reverse-phase column (e.g., C18) with UV detection (λ = 220–280 nm) to assess purity (>95% by peak area). Cross-reference spectral data with NIST Chemistry WebBook entries for maleimide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency when using this compound for protein labeling?

- Methodological Answer : Discrepancies in conjugation yields often arise from competing hydrolysis of the maleimide group or incomplete deprotection of the Boc-amine. To address this:

Optimize reaction pH (6.5–7.5) and temperature (4–25°C) to balance maleimide-thiol reactivity and hydrolysis rates.

Pre-treat the compound with TFA to remove the Boc group immediately before conjugation, ensuring free amine availability.

Quantify conjugation efficiency via SDS-PAGE (Coomassie staining) or MALDI-TOF to measure mass shifts.

Critically evaluate experimental design by comparing results across buffer systems (e.g., phosphate vs. HEPES) and including hydrolysis controls .

Q. What strategies mitigate maleimide ring hydrolysis during long-term bioconjugation studies?

- Methodological Answer : Maleimide hydrolysis can be minimized by:

- Stabilizing Buffers : Use deuterated or non-nucleophilic buffers (e.g., sodium acetate) at pH 6.5.

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis kinetics.

- Additives : Include 1–5% glycerol or sucrose to reduce water activity.

Monitor hydrolysis via LC-MS or UV-Vis spectroscopy (absorbance decay at 300–350 nm). For irreversible conjugation, consider alternative linkers like dibromomaleimide .

Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?

- Methodological Answer : Implement a standardized protocol with:

Inter-laboratory calibration : Share reference samples for NMR and MS cross-validation.

QC Metrics : Define acceptance criteria (e.g., ≥95% purity by HPLC, <2% hydrolysis byproducts).

Blind Testing : Distribute aliquots of the compound to partner labs for independent analysis.

Address variability by documenting deviations in solvent grades, drying methods, or equipment sensitivity. Reference IB guidelines for rigorous data reporting and error analysis .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze variable conjugation outcomes in multi-parametric experiments?

- Methodological Answer : Use multivariate analysis (e.g., ANOVA or principal component analysis) to identify significant factors (pH, temperature, reactant ratios). For small datasets, apply Student’s t-test with Bonferroni correction. Visualize trends via heatmaps or 3D surface plots. Ensure raw data is archived in open-access repositories (e.g., Zenodo) for transparency .

Q. What computational tools can predict the reactivity of this compound in complex biological matrices?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can model maleimide-thiol interactions in solvated systems. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) predict hydrolysis pathways under varying pH. Validate predictions with experimental kinetic studies .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRFQCLCLMCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400314 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-63-2 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.